
Dimethyl 2,2'-azobis(2-methylpropionate)
概要
説明
Dimethyl 2,2’-azobis(2-methylpropionate) is a white solid with the chemical formula C10H18N2O4 . It is a non-nitrile azo-initiator that is soluble in a wide variety of organic solvents . It is used as a polymerization initiator in the production of polyols and polyester polyols . It has polymerization activity similar to AIBN but produces fewer toxic by-products .
Synthesis Analysis
The synthesis of Dimethyl 2,2’-azobis(2-methylpropionate) involves a reaction with 2,2’-azobisisobutyronitrile and dichloroethane, followed by the addition of methanol and thionyl chloride . The reaction is controlled at 32 °C and maintained for 6 hours . After the reaction is completed, cold water is added to carry out the hydrolysis reaction .Molecular Structure Analysis
The molecular structure of Dimethyl 2,2’-azobis(2-methylpropionate) is represented by the formula C10H18N2O4 . Its molecular weight is 230.26 g/mol . The InChI representation of the molecule is InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3 .Chemical Reactions Analysis
Dimethyl 2,2’-azobis(2-methylpropionate) is an azo polymerization initiator . It decomposes to generate highly cytotoxic alkyl radicals upon photothermal therapy launched by IR780 under 808 nm laser irradiation .Physical And Chemical Properties Analysis
Dimethyl 2,2’-azobis(2-methylpropionate) has a density of 1.1±0.1 g/cm3, a boiling point of 248.3±25.0 °C at 760 mmHg, and a flash point of 77.7±17.6 °C . It has a molar refractivity of 59.2±0.5 cm3 and a molar volume of 216.1±7.0 cm3 .科学的研究の応用
Radical Polymerization Industry
Dimethyl 2,2’-azobis(2-methylpropionate), due to its exceptional thermal and physicochemical properties, is extensively used as an oil-soluble azo initiator in the radical polymerization industry . It facilitates the polymerization of polymer polyol (POP), improving product quality and increasing the polymerization rate .
Environmental-Friendly Initiator
This compound is recognized for its non-toxic molecular structure, making it an environmentally friendly initiator that aligns with green chemistry development requirements . Its decomposition products being liquids at room temperature prevent pipe blockages during the polymerization process .
Thermal Hazard Evaluation
The compound has been evaluated for thermal hazards using micro-calorimetric techniques and kinetic investigation. It decomposes at low temperatures, releasing a significant amount of heat, which poses risks during production, storage, and transportation .
Safety System Design
The study of Dimethyl 2,2’-azobis(2-methylpropionate)'s thermal behavior is crucial for process safety assessment and designing appropriate safety systems to prevent accidents involving this compound .
Polymer Manufacturing
As a nitrile-free azo initiator, it exhibits excellent solubility in organic solvents. The volatility of its decomposition product is higher than others, allowing for its removal during polymer manufacturing, which results in highly transparent polymerized polymers .
Advancements in Coating Technologies
The compound is suitable for high solid coating due to its solubility characteristics. It shows equivalent polymerization activity to traditional azo initiators but with less toxic byproducts, making it safer for use in various coatings .
Research on Supramolecular Structures
Research has been conducted using Dimethyl 2,2’-azobis(2-methylpropionate) in the dual self-assembly of supramolecular peptide nanotubes, which provides stabilization in water .
作用機序
Target of Action
Dimethyl 2,2’-azobis(2-methylpropionate), also known as Dimethyl 2,2’-(diazene-1,2-diyl)bis(2-methylpropanoate), is primarily used as a polymerization initiator . Its main targets are acrylic, vinyl, and allyl monomers .
Mode of Action
This compound acts as an azo initiator , which means it generates free radicals that initiate the polymerization process . It undergoes first-order decomposition to a cationic radical . This radical then interacts with the monomers, causing them to form long-chain polymers .
Biochemical Pathways
The primary biochemical pathway involved in the action of Dimethyl 2,2’-azobis(2-methylpropionate) is the polymerization of monomers . The free radicals generated by the compound interact with the monomers, causing them to link together and form polymers .
Pharmacokinetics
It’s important to note that this compound isoil-soluble , which can influence its distribution and interaction with its targets.
Result of Action
The primary result of the action of Dimethyl 2,2’-azobis(2-methylpropionate) is the formation of polymers from monomers . These polymers can be used in a variety of applications, including the production of polyols and polyester polyols .
Action Environment
The action of Dimethyl 2,2’-azobis(2-methylpropionate) can be influenced by environmental factors. For instance, it decomposes on exposure to UV light . Additionally, it’s sensitive to heat and should be stored at temperatures below 15°C . The compound is also compatible with cationic surfactants , which can influence its stability and efficacy in certain environments.
Safety and Hazards
Dimethyl 2,2’-azobis(2-methylpropionate) is classified as a self-reactive substance and poses hazards due to its acute toxicity when swallowed or inhaled . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .
将来の方向性
Dimethyl 2,2’-azobis(2-methylpropionate) is expected to find applications in semiconductors and LCDs due to the high transparency of the polymers it helps to produce . It is also being explored for use in photothermal therapy .
Relevant Papers The solubility of Dimethyl 2,2’-azobis(2-methylpropionate) in 15 pure solvents has been studied . Another paper discusses the effects of incompatible substances on the thermal stability of Dimethyl 2,2’-azobis(2-methylpropionate) in the application process .
特性
IUPAC Name |
methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMHJBXHRFJKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031497 | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl 2,2'-azobis(2-methylpropionate) | |
CAS RN |
2589-57-3 | |
| Record name | 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 2,2'-AZOBIS(2-METHYLPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X6P053W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



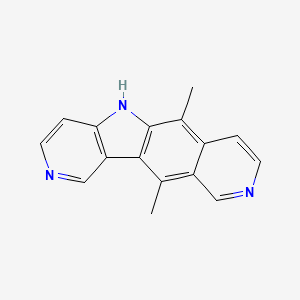
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)

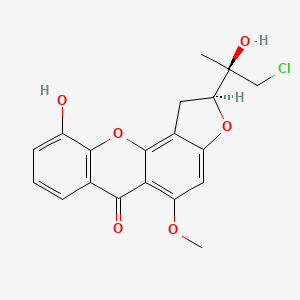
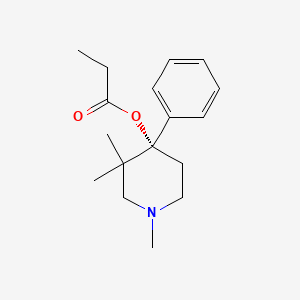
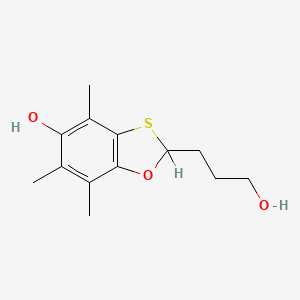
![6-Methyl-2-nitrosoimidazo[1,2-a:5,4-b']dipyridine](/img/structure/B1205151.png)
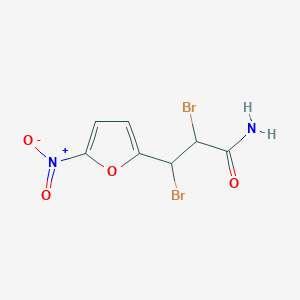


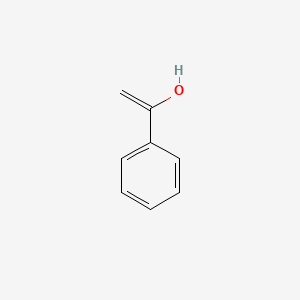
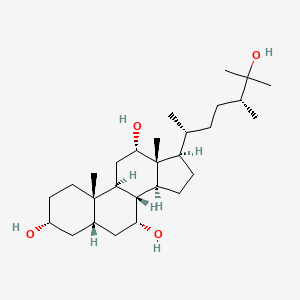

![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)